molecular formula C7H4F3NOS B2673959 1-(Sulfinylamino)-4-(trifluoromethyl)benzene CAS No. 74653-66-0

1-(Sulfinylamino)-4-(trifluoromethyl)benzene

Cat. No.: B2673959
CAS No.: 74653-66-0
M. Wt: 207.17
InChI Key: VNJWEMMDNLQZKC-UHFFFAOYSA-N
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Description

1-(Sulfinylamino)-4-(trifluoromethyl)benzene is a substituted benzene derivative characterized by a sulfinylamino (–N(H)S(O)–) group at the 1-position and a trifluoromethyl (–CF₃) group at the 4-position. The electron-withdrawing trifluoromethyl group enhances the compound’s stability and influences its electronic properties, which may impact reactivity in organic transformations or pharmacological activity .

Properties

IUPAC Name

1-(sulfinylamino)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWEMMDNLQZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(Sulfinylamino)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Sulfinylamino)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(sulfinylamino)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The sulfinylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Substituents Functional Groups Key Applications/Reactivity Reference
1-(Sulfinylamino)-4-(trifluoromethyl)benzene –N(H)S(O)–, –CF₃ Sulfoxide, amine, electron-withdrawing Potential asymmetric catalysis, drug design
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene –S–CH₂C₆H₅, –F, –CF₃ Thioether, halogen Pharmaceutical building block
1-(Phenylseleno)-4-(trifluoromethyl)benzene –Se–C₆H₅, –CF₃ Selenide LDHA enzyme inhibition
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene –Br, –SO₂CH₃, –CF₃ Sulfonyl, halogen Organic synthesis intermediate
1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene –C≡C–(CH₂)₃CH₃, –CF₃ Alkyne Ligand in Au-catalyzed isomerization

Key Observations :

  • Sulfur vs. Selenium Analogs: The replacement of sulfur with selenium (e.g., 1-(phenylseleno)-4-(trifluoromethyl)benzene) alters electronic properties and bioactivity. Selenium-containing compounds exhibit higher polarizability and distinct redox behavior, which may enhance their utility in enzyme inhibition (e.g., LDHA activity interference ).
  • Sulfinylamino vs. Sulfonyl Groups: Sulfinylamino (–N(H)S(O)–) groups introduce chirality and moderate electron-withdrawing effects, whereas sulfonyl (–SO₂–) groups are stronger electron-withdrawing moieties, affecting reaction pathways in nucleophilic substitutions (e.g., brominated sulfonyl derivatives in material synthesis ).
  • Trifluoromethyl Positioning : The para-substituted –CF₃ group in all analogs enhances thermal and metabolic stability, a critical feature in agrochemicals and pharmaceuticals .

Key Observations :

  • Catalytic Efficiency : B(C₆F₅)₃-catalyzed hydrochlorination (92% yield ) outperforms traditional methods for chloro derivatives.
  • Challenges in Etherification : Cross-etherification fails for 1-(trifluoromethyl)benzene derivatives at 120°C, indicating steric or electronic hindrance from –CF₃ .
  • Purity Standards : Selenium analogs achieve >98% purity via GC-MS, critical for biological studies .

Key Observations :

  • PAINS Interference: Selenium derivatives like 1-(phenylseleno)-4-(trifluoromethyl)benzene require validation to avoid false positives in high-throughput screening .
  • Material Science : Conjugated systems (e.g., vinyl-linked trifluoromethylbenzenes) show promise in optoelectronic materials due to extended π-systems .

Biological Activity

1-(Sulfinylamino)-4-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound possesses a sulfinyl group attached to an amino group, along with a trifluoromethyl substituent on the benzene ring. This configuration enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

2. Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. In cellular assays, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating potent anticancer activity.

3. Cytotoxicity and Safety Profile

While exploring its therapeutic potential, it is crucial to assess the cytotoxicity of this compound. Toxicological evaluations revealed that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects on normal human fibroblast cells, suggesting a favorable safety profile for further development.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets within cells:

  • Enzyme Inhibition : The sulfinyl group may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to cell membrane receptors.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sulfinamide derivatives, including this compound. The results indicated that modifications in the sulfinamide structure significantly influenced antimicrobial potency, with this compound emerging as one of the most effective derivatives tested .
  • Anticancer Research : In a comparative study involving several compounds with similar structures, this compound demonstrated superior anticancer activity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development into a therapeutic agent .

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialMIC: 10-50 µg/mL
Anticancer (MCF-7 cells)IC50: ~25 µM
CytotoxicityMinimal at ≤50 µM

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